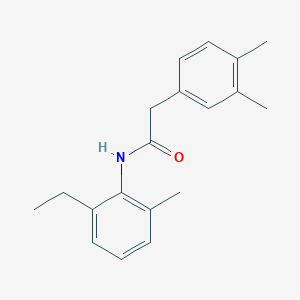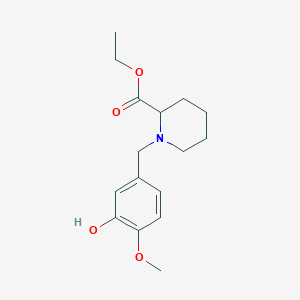![molecular formula C11H10F2N2O4 B5232954 ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFANA and has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
DFANA has been studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DFANA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In materials science, DFANA has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DFANA has been studied for its potential use as a pesticide due to its insecticidal properties.
Mécanisme D'action
The mechanism of action of DFANA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DFANA has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation. Additionally, DFANA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFANA has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that DFANA can induce oxidative stress and DNA damage in cells. Additionally, DFANA has been shown to affect the expression of various genes and proteins involved in cell signaling and regulation. In vivo studies have shown that DFANA can cause toxicity in animals at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
DFANA has several advantages for use in lab experiments, including its high purity and stability. However, DFANA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on DFANA. One area of interest is the development of novel materials using DFANA as a building block. Another area of interest is the further investigation of DFANA's anti-cancer activity and its potential use as a cancer treatment. Additionally, research on the environmental impact of DFANA and its potential use as a pesticide is needed.
Méthodes De Synthèse
DFANA can be synthesized through a multistep process involving the reaction of 3,4-difluoroaniline with ethyl 2-nitroacrylate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O4/c1-2-19-11(16)10(15(17)18)6-14-7-3-4-8(12)9(13)5-7/h3-6,14H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPGJHIEXAGKQL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)


![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene](/img/structure/B5232958.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)
